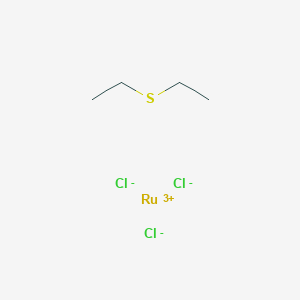
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of phenylacetonitrile with isopropyl bromide in the presence of a strong base to form the corresponding isopropyl phenylacetonitrile This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a carbene precursor to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the isopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-Allyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropane ring and the dimethylamino group
Propiedades
| 85467-61-4 | |
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
dimethyl-[[(1S,2R)-2-phenyl-2-propan-2-yloxycarbonylcyclopropyl]methyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)19-15(18)16(10-14(16)11-17(3)4)13-8-6-5-7-9-13;/h5-9,12,14H,10-11H2,1-4H3;1H/t14-,16+;/m1./s1 |
Clave InChI |
HCEJJXRJUNFIPA-XMZRARIVSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC(C)OC(=O)C1(CC1C[NH+](C)C)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)

] ester](/img/structure/B13781787.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
